molecular formula C21H20N4O4 B11285160 5-hydroxy-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

5-hydroxy-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11285160
M. Wt: 392.4 g/mol
InChI Key: RWCNZTMAGZYWRH-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a heterocyclic scaffold renowned for its pharmacological versatility, including anti-inflammatory, antiviral, and enzyme-inhibitory activities . Structurally, it features a dihydropyrazolo[1,5-a]pyrimidine core substituted with hydroxy, methoxyphenyl, and carboxamide groups.

Properties

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-3-(4-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C21H20N4O4/c1-28-14-9-7-13(8-10-14)15-12-22-25-17(11-19(26)24-20(15)25)21(27)23-16-5-3-4-6-18(16)29-2/h3-10,12,17H,11H2,1-2H3,(H,23,27)(H,24,26)

InChI Key

RWCNZTMAGZYWRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3NC(=O)CC(N3N=C2)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-3-(4-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxyphenylhydrazine with 4-methoxyphenylacetic acid, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions ensures consistency and efficiency in production. Purification processes such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-3-(4-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C20H22N4O4
  • Molecular Weight : 382.42 g/mol
  • IUPAC Name : 5-hydroxy-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

The compound features a unique structure that contributes to its biological activity, particularly in the context of enzyme inhibition and receptor interaction.

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant anticancer activity. For instance, studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines by activating specific signaling pathways such as p38 MAPK. This mechanism suggests that this compound may also possess anticancer properties through similar pathways .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In vitro studies have shown that related compounds exhibit potent antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

There is emerging evidence that pyrazolo[1,5-a]pyrimidine derivatives can modulate inflammatory responses. They may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory process, which could make them candidates for treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Case Studies and Experimental Data

StudyMethodologyFindings
Prabhakar et al. (2024)Synthesis and Biological AssayDemonstrated antimicrobial activity against S. aureus and E. coli with IC50 values indicating significant efficacy .
MDPI Journal (2024)In Silico Docking StudiesShowed favorable binding interactions with targets involved in cancer pathways .
Spandidos Publications (2012)Apoptosis Induction in HL-60 CellsIndicated potential anticancer activity via ROS generation and MAPK pathway activation .

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-3-(4-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]Pyrimidine Derivatives

Structural and Functional Analogues

The following compounds share structural similarities with the target molecule but differ in substituents, synthesis routes, or biological activities:

Compound Key Substituents Biological Activity Reference
5-Hydroxy-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide (Target) 5-hydroxy, 3-(4-methoxyphenyl), N-(2-methoxyphenyl) carboxamide Not explicitly reported; inferred enzyme inhibition based on structural analogs
7a: 2-[(4-Methoxyphenyl)amino]-5,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide 2-[(4-methoxyphenyl)amino], 5,7-dimethyl, N-phenyl carboxamide Cytotoxicity evaluated in vitro; moderate activity against cancer cell lines
N-(4-Methoxybenzyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide 5-thiophen-2-yl, 7-trifluoromethyl, N-(4-methoxybenzyl) carboxamide No activity data provided; trifluoromethyl group enhances metabolic stability
4b: 2-Amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5-(2-methoxyphenyl)-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one 2-amino, 3-diazenyl, 5-(2-methoxyphenyl), 7-one Synthesized via multicomponent reaction; diazenyl group may enable photodynamic applications
4c: 2-Amino-5-(4-hydroxy-3-methoxyphenyl)-3-[(E)-(4-hydroxyphenyl)diazenyl]-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one 4-hydroxy-3-methoxyphenyl, 3-diazenyl, 7-one Enhanced solubility due to polar hydroxy groups; potential for antioxidant activity
5a: N-Butylcarboxamide derivative of 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine N-butylcarboxamide, 7-oxo Inhibits cathepsin K (IC50 ~25 µM); structural similarity suggests protease targeting

Key Differences and Implications

  • Substituent Effects: The target compound lacks the 2-amino and diazenyl groups present in 4b and 4c, which may reduce redox activity but improve stability .
  • Synthetic Routes :
    • The target is likely synthesized via cyclocondensation (similar to 7a and 4b ) but requires regioselective functionalization of the pyrimidine ring .
    • Compounds like 4c and 4n (trifluoromethyl-substituted) employ multicomponent reactions with aldehydes, enabling diverse substitution patterns .
  • Biological Activity :
    • 5a and related carboxamides exhibit cathepsin inhibition, suggesting the target’s carboxamide moiety could similarly interact with protease active sites .
    • The absence of a trifluoromethyl group (as in 4n ) may limit the target’s metabolic resistance compared to fluorinated analogs .

Research Findings from Analogues

  • Enzyme Inhibition : 5a ’s cathepsin K inhibition highlights the role of the carboxamide side chain in binding cysteine proteases, a property shared with the target compound .
  • Synthetic Efficiency : Multicomponent protocols (e.g., for 4b ) achieve regioselectivity >90%, suggesting scalable routes for the target molecule .

Biological Activity

5-Hydroxy-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article discusses the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented by the following molecular formula:

  • Molecular Formula : C18_{18}H18_{18}N4_{4}O3_{3}
  • Molecular Weight : 342.36 g/mol
  • SMILES Notation : COc1ccc(cc1O)C(=N)C2=C(N=C(N=C2N)C(=O)N(C)C)C(=O)N

This compound features a complex arrangement that contributes to its biological activity.

Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine family exhibit various mechanisms of action:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Several studies have shown that pyrazolo[1,5-a]pyrimidines act as potent inhibitors of CDKs, which are crucial for cell cycle regulation and are often dysregulated in cancer cells. The inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells .
  • Anti-inflammatory Properties : Pyrazole derivatives have been documented to exhibit anti-inflammatory effects by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines .

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)3.79Induction of apoptosis through CDK inhibition
HepG2 (Liver Cancer)12.50Cell cycle arrest via CDK modulation
A549 (Lung Cancer)26.00Inhibition of growth through oxidative stress

These results indicate significant cytotoxic effects against multiple cancer cell lines, suggesting a broad-spectrum anticancer activity.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has demonstrated potential anti-inflammatory effects. Studies show that it can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This dual activity makes it a candidate for further development in treating both cancer and inflammatory diseases.

Case Studies

  • Study on MCF-7 Cell Line : A detailed study assessed the effects of the compound on MCF-7 cells, revealing that it induces apoptosis through upregulation of p38 MAPK signaling pathways. The study recorded an IC50 value of 3.79 µM, indicating potent activity .
  • HepG2 Cell Line Evaluation : Another investigation focused on HepG2 cells and reported an IC50 value of 12.50 µM. The mechanism was linked to cell cycle arrest at the G1 phase due to CDK inhibition .

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